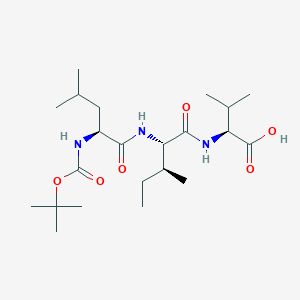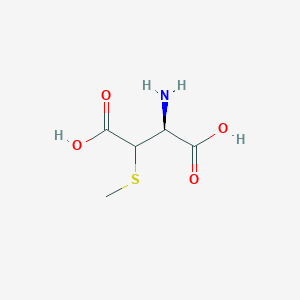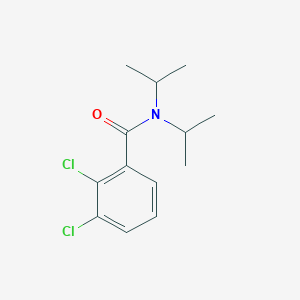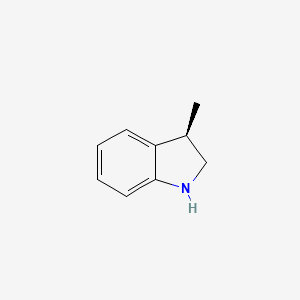
Ethanimidoyl chloride, N-cyclohexyl-2,2,2-trifluoro-, (1Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanimidoyl chloride, N-cyclohexyl-2,2,2-trifluoro-, (1Z)- is a chemical compound with the molecular formula C8H11ClF3N and a molecular weight of 213.62800 g/mol . This compound is characterized by the presence of a cyclohexyl group, a trifluoromethyl group, and an ethanimidoyl chloride moiety. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidoyl chloride, N-cyclohexyl-2,2,2-trifluoro-, (1Z)- typically involves the reaction of cyclohexylamine with 2,2,2-trifluoroacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Ethanimidoyl chloride, N-cyclohexyl-2,2,2-trifluoro-, (1Z)- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethanimidoyl chloride, N-cyclohexyl-2,2,2-trifluoro-, (1Z)- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Addition Reactions: The presence of the imidoyl group allows for addition reactions with electrophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding amide and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Electrophiles: Electrophiles such as alkyl halides and acyl chlorides are used in addition reactions.
Hydrolysis Conditions: Hydrolysis is typically carried out in the presence of water or aqueous acid.
Major Products Formed
Substitution Products: Depending on the nucleophile, the major products can include substituted ethanimidoyl derivatives.
Addition Products: Addition reactions yield various adducts depending on the electrophile used.
Hydrolysis Products: Hydrolysis results in the formation of the corresponding amide and hydrochloric acid.
Aplicaciones Científicas De Investigación
Ethanimidoyl chloride, N-cyclohexyl-2,2,2-trifluoro-, (1Z)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanimidoyl chloride, N-cyclohexyl-2,2,2-trifluoro-, (1Z)- involves its reactivity with nucleophiles and electrophiles. The molecular targets include functional groups such as amines, alcohols, and thiols. The pathways involved in its reactions are primarily substitution and addition mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoro-N-phenylacetimidoyl chloride: This compound has a similar trifluoromethyl group but differs in the presence of a phenyl group instead of a cyclohexyl group.
2,2,2-Trifluoro-N-methylacetimidoyl chloride: This compound has a methyl group instead of a cyclohexyl group.
Uniqueness
Ethanimidoyl chloride, N-cyclohexyl-2,2,2-trifluoro-, (1Z)- is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous .
Propiedades
Número CAS |
193477-04-2 |
|---|---|
Fórmula molecular |
C8H11ClF3N |
Peso molecular |
213.63 g/mol |
Nombre IUPAC |
N-cyclohexyl-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C8H11ClF3N/c9-7(8(10,11)12)13-6-4-2-1-3-5-6/h6H,1-5H2 |
Clave InChI |
RVTCXCSFWYMDBX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N=C(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Naphtho[2,1-b]furan-2-carbonyl azide](/img/structure/B12569290.png)
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-(trimethylstannyl)-,1,1-dimethylethyl ester,(5R,6S)-](/img/structure/B12569298.png)


![Phenol, 2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-4-methyl-](/img/structure/B12569308.png)

![1,1',1'',1'''-{1,4-Phenylenebis[(2-phenylethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12569324.png)

![1,2-Benzenediol, 4-(1,1-dimethylethyl)-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12569331.png)
![Methyl 2-[(benzyloxy)imino]-6-phenoxyhexanoate](/img/structure/B12569335.png)

